molecular formula C11H12ClNO2 B1478523 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one CAS No. 2090940-46-6

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one

Cat. No. B1478523
CAS RN: 2090940-46-6
M. Wt: 225.67 g/mol
InChI Key: GHVZWGMTUONZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one can be represented by the SMILES string O=C (CCl)C1=CC=C2NCCC2=C1.Cl . The molecular weight of this compound is 225.67 g/mol.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . They could be used in the development of new drugs to treat various viral diseases.

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives, including “2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one”, have shown promise in the treatment of cancer . They could be used in the development of new anticancer drugs.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . They could be used in the development of drugs to treat HIV.

Antioxidant Activity

Indole derivatives have demonstrated antioxidant properties . They could be used in the development of drugs to combat oxidative stress in the body.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . They could be used in the development of new antimicrobial drugs.

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They could be used in the development of antidiabetic drugs.

Antimalarial Activity

Indole derivatives have demonstrated antimalarial activity . They could be used in the development of drugs to treat malaria.

properties

IUPAC Name

2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVZWGMTUONZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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